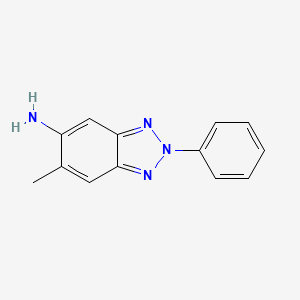

6-Methyl-2-phenylbenzotriazol-5-amine

Description

6-Methyl-2-phenylbenzotriazol-5-amine is a benzotriazole derivative featuring a methyl group at position 6, a phenyl group at position 2, and an amine substituent at position 5. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, known for their applications in UV stabilization, corrosion inhibition, and pharmaceuticals .

Properties

IUPAC Name |

6-methyl-2-phenylbenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-7-12-13(8-11(9)14)16-17(15-12)10-5-3-2-4-6-10/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGZELOHCKIVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylbenzotriazol-5-amine typically involves the reaction of 2-phenylbenzotriazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency. Additionally, green chemistry principles are increasingly being adopted, utilizing less toxic solvents and reagents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylbenzotriazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Substitution: Bromine in carbon tetrachloride at low temperatures.

Major Products Formed

Oxidation: Formation of benzotriazole oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated benzotriazole derivatives.

Scientific Research Applications

6-Methyl-2-phenylbenzotriazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and as a component in advanced materials like polymers and coatings

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylbenzotriazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural differences and similarities between 6-methyl-2-phenylbenzotriazol-5-amine and related compounds:

Key Observations :

- Core Heterocycle : Benzotriazoles (triazole ring) exhibit greater thermal stability than benzimidazoles (imidazole) or benzoxazoles (oxazole) due to aromaticity and resonance .

Biological Activity

6-Methyl-2-phenylbenzotriazol-5-amine is a synthetic compound belonging to the benzotriazole family, which has garnered interest due to its biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This compound is characterized by a unique structure that allows it to interact with biological systems, making it a subject of extensive research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's benzotriazole core is crucial for these interactions, influencing its overall biological effects. Notably, it has been observed to exhibit antibacterial , antifungal , and antiprotozoal properties, making it versatile in therapeutic applications.

Antibacterial Activity

Research has demonstrated that benzotriazole derivatives, including this compound, possess significant antibacterial activity against various strains of bacteria. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies indicate that this compound can effectively inhibit the growth of fungi, particularly Candida albicans and Aspergillus species. The introduction of various substituents on the benzotriazole ring has been shown to enhance antifungal potency, with MIC values ranging from 1.6 μg/ml to 25 μg/ml .

Antiprotozoal Activity

In addition to its antibacterial and antifungal effects, this compound has demonstrated antiprotozoal activity. Research indicates that it can inhibit the growth of protozoan parasites such as Trypanosoma species in a dose-dependent manner. For example, certain derivatives have shown over 50% inhibition at concentrations as low as 25 μg/ml .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antibacterial Efficacy Against MRSA : A study evaluated the antibacterial activity of various benzotriazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited potent activity with MIC values comparable to traditional antibiotics, suggesting potential therapeutic applications in treating resistant infections .

- Antifungal Screening : A comparative analysis was conducted on benzotriazole derivatives for their antifungal properties against clinical isolates of Candida. The study found that modifications in the benzotriazole structure significantly influenced antifungal activity, with some compounds achieving MICs below 10 μg/ml .

- Protozoal Inhibition : In vitro studies on Trypanosoma brucei demonstrated that specific analogs of this compound could reduce parasite viability by over 60% at concentrations as low as 50 μg/ml, indicating promising potential for developing antiprotozoal therapies .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.